

4'-(Methylthio)acetophenone: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4'-(Methylthio)acetophenone

Cat. No.: B108920

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4'-(Methylthio)acetophenone, also known as p-(methylthio)acetophenone or 4-acetylthioanisole, is a sulfur-containing aromatic ketone that has emerged as a crucial intermediate and building block in organic synthesis. Its unique structural features, comprising a reactive acetyl group and a modifiable methylthio moiety, make it a valuable precursor for the construction of complex molecular architectures. This guide provides a comprehensive overview of its properties, synthesis, and significant applications, with a particular focus on its role in the development of pharmaceuticals. It serves as a technical resource, offering detailed experimental protocols and structured data to aid researchers in leveraging this compound for novel synthetic endeavors.

Physicochemical and Spectroscopic Data

4'-(Methylthio)acetophenone is a white to off-white solid at room temperature.^[1] Its key physical and spectroscopic properties are summarized below, providing essential data for its identification and use in synthetic protocols.

Property	Value	Reference
CAS Number	1778-09-2	[2][3]
Molecular Formula	C ₉ H ₁₀ OS	[2]
Molecular Weight	166.24 g/mol	[2][3]
Melting Point	80-82 °C	[2][3][4]
Boiling Point	135 °C (at 1 mmHg)	[2]
Appearance	White to Off-White Solid/Powder	[1][2]
Solubility	Soluble in Chloroform, Methanol	[2]
InChI Key	JECUZQLBQKNEMW- UHFFFAOYSA-N	[3][4]
SMILES	<chem>CC(=O)C1=CC=C(SC)C=C1</chem>	[2][4]

Synthesis of 4'-(Methylthio)acetophenone

The most common and industrially practiced method for synthesizing 4'-(Methylthio)acetophenone is the Friedel-Crafts acylation of thioanisole.[2][3][4] This reaction typically employs an acylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2][5]

Caption: Friedel-Crafts acylation of thioanisole.

Experimental Protocol: Friedel-Crafts Acylation

The following protocol is adapted from a reported synthesis used as a first step in the preparation of Rofecoxib.[5]

Materials:

- Thioanisole (3.22 mol)

- Anhydrous Aluminum Chloride (AlCl_3) (4.5 mol)
- Acetyl Chloride (4.33 mol)
- Ethylene Dichloride (EDC) (2.0 L)
- Ice water
- 5% NaOH solution
- Saturated brine solution

Procedure:

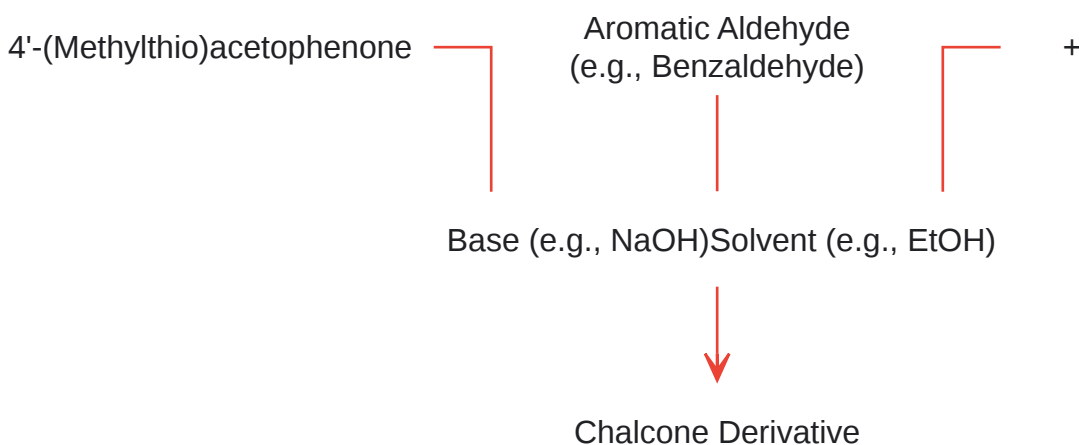
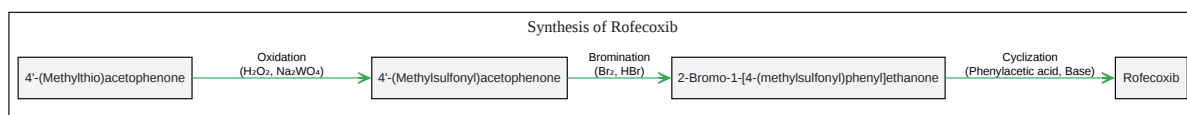
- A solution of anhydrous AlCl_3 (600 g, 4.5 mol) in ethylene dichloride (2.0 L) is prepared in a suitable reaction vessel and cooled to 0-5 °C in an ice bath.
- Acetyl chloride (308 mL, 4.33 mol) is added to the cold solution.
- Thioanisole (378 mL, 3.22 mol) is then added dropwise to the reaction mixture, ensuring the temperature is maintained below 5 °C.
- The reaction progress is monitored by Thin Layer Chromatography (TLC) using a benzene:ethyl acetate (7:3) solvent system.
- Upon completion, the reaction is quenched by carefully pouring the mixture into 2.0 L of ice water.
- The organic layer is separated, washed sequentially with 5% NaOH solution (1.0 L), water (1.0 L), and saturated brine solution (1.0 L).
- The resulting organic layer, containing the product, can be used directly in subsequent steps or concentrated under reduced pressure to yield solid **4'-(methylthio)acetophenone**. A sample obtained by evaporating the solvent gives a product with a melting point of 80.5-81.5 °C.[5]

Applications as a Building Block in Organic Synthesis

4'-(Methylthio)acetophenone is a key starting material for several important classes of compounds, most notably non-steroidal anti-inflammatory drugs (NSAIDs).

Synthesis of Rofecoxib (Vioxx)

4'-(Methylthio)acetophenone is a pivotal precursor in the synthesis of Rofecoxib, a selective COX-2 inhibitor.^{[2][4][6]} The synthesis involves a multi-step sequence starting with the oxidation of the methylthio group, followed by bromination and subsequent cyclization.



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- To cite this document: BenchChem. [4'-(Methylthio)acetophenone: A Versatile Building Block in Modern Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b108920#4-methylthio-acetophenone-as-a-building-block-in-organic-synthesis]

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